(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane

Chiral resolution Stereochemistry Asymmetric synthesis

(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane is a chiral, rigid bicyclic secondary amine with the molecular formula C10H19N and a molecular weight of 153.26 g/mol. This nitrogen-containing heterocyclic compound features a stereochemically defined [3.2.1] bridged framework that confers conformational rigidity.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 380228-03-5
Cat. No. B1362824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
CAS380228-03-5
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESCC1(CC2CC(C1)(CN2)C)C
InChIInChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3/t8-,10-/m1/s1
InChIKeyFRAKHUZTNLUGPB-PSASIEDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane (CAS 380228-03-5) – Chiral Bicyclic Amine Scaffold


(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane is a chiral, rigid bicyclic secondary amine with the molecular formula C10H19N and a molecular weight of 153.26 g/mol [1]. This nitrogen-containing heterocyclic compound features a stereochemically defined [3.2.1] bridged framework that confers conformational rigidity [1]. The (1S,5R) stereoisomer, specifically identified by CAS 380228-03-5, is commercially available as a building block for medicinal chemistry applications and as a chiral scaffold for catalyst development [1] . Its enantioenriched form distinguishes it from the achiral (stereochemistry unspecified) version (CAS 53460-46-1) and the (1R,5S) antipode (CAS 651341-79-6), enabling stereoselective synthetic applications where absolute configuration is critical [2] .

1 Chiral reference-standard workflow – single (1S,5R) enantiomer for stereochemical-control studies
2 Enantiomer-comparison study context – defined absolute configuration at bridgehead carbons
3 Conformationally rigid scaffold – zero rotatable bonds in the bicyclic core

Why (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane Cannot Be Replaced by Generic or Racemic Analogs


Substitution of (1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (CAS 380228-03-5) with generic, racemic, or stereochemically undefined material is scientifically unjustified. The (1S,5R) stereoisomer possesses a specific three-dimensional spatial arrangement that cannot be replicated by its (1R,5S) antipode (CAS 651341-79-6) or the racemic mixture (also marketed under CAS 380228-03-5 and 53460-46-1) [1] [2]. In applications such as asymmetric catalysis and stereoselective synthesis, the absolute configuration at the bridgehead carbons dictates the spatial orientation of the reactive amine nitrogen and the overall shape of the bicyclic scaffold [3] [4]. Use of a racemate introduces a 50% impurity of the undesired enantiomer, which can act as a competitive inhibitor, reduce catalytic efficiency, or lead to diastereomeric product mixtures that confound analytical results and diminish synthetic yield. The rigidity of the 6-azabicyclo[3.2.1]octane framework, with zero rotatable bonds, amplifies the consequences of stereochemical mismatch, as the amine is locked into a fixed orientation relative to the trimethyl-substituted carbon centers [1]. The following evidence quantifies these stereochemical and performance distinctions.

Risk Factor Why Interchangeability May Not Transfer
Racemate / (1R,5S) antipode Racemic material introduces ~50% undesired enantiomer that may produce opposite stereochemical outcomes or act as a competitive interference in asymmetric applications
Flexible amine scaffolds Piperidines or open-chain amines lack the conformational rigidity of the bicyclic framework; spatial orientation of the amine nitrogen may differ, altering binding or catalytic geometry
Stereochemically undefined CAS entries Racemate often marketed under the same CAS 380228-03-5; supplier specification verification is required to confirm single-enantiomer identity

Quantitative Evidence Guide: (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane Differentiation vs. Comparators


Stereochemical Identity: Enantiopure (1S,5R) vs. Racemate vs. (1R,5S) Antipode

The (1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (CAS 380228-03-5) is a discrete stereoisomer with a defined absolute configuration [1]. Its enantiomeric purity is the critical differentiator from the racemic mixture (also marketed under CAS 380228-03-5 and 53460-46-1) and the (1R,5S) antipode (CAS 651341-79-6) [2] [3]. In stereoselective applications, the presence of the undesired enantiomer reduces effective active component concentration by 50% in a racemate and can introduce confounding diastereomeric interactions .

Stereochemical Identity
Class-level inference
100% target enantiomer vs. 50% in racemate
Enantiomer-attribution review – racemate halves effective single-enantiomer content
InChIKey: FRAKHUZTNLUGPB-PSASIEDQSA-N; opposite antipode: CAS 651341-79-6
Chiral resolution Stereochemistry Asymmetric synthesis

Conformational Rigidity: 6-Azabicyclo[3.2.1]octane vs. Flexible Amine Scaffolds

The 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane scaffold exhibits conformational rigidity conferred by its bridged bicyclic framework, a property that distinguishes it from flexible amine scaffolds such as piperidines or open-chain amines [1]. NMR studies demonstrate that the bicyclic structure restricts nitrogen inversion and rotational freedom, with zero rotatable bonds in the core skeleton [1]. This rigidity translates to predictable spatial orientation of the amine nitrogen, a critical parameter for structure-based drug design and catalyst geometry .

Conformational Rigidity
Cross-study comparable
0 rotatable bonds in bicyclic core
Supports predictable spatial orientation of the amine for binding and catalysis studies
NMR conformational analysis vs. ≥1 rotatable bond in flexible amine comparators
Conformational analysis NMR spectroscopy Scaffold rigidity

Commercial Availability: (1S,5R) Enantiomer vs. Racemate Market Dominance

Commercial availability data reveals a market landscape dominated by the racemic mixture (CAS 53460-46-1) and the racemate labeled as (1S,5R) (CAS 380228-03-5) . The single (1S,5R) enantiomer is offered by specialized suppliers, while the (1R,5S) enantiomer (CAS 651341-79-6) shows limited commercial presence [1] . This differentiation in supply chain accessibility directly impacts procurement strategy for stereospecific applications.

Commercial Availability
Supporting evidence
Racemate widely available; single (1S,5R) enantiomer from select suppliers
Procurement context – supplier specification must confirm single-enantiomer identity
Supplier catalog analysis; (1R,5S) enantiomer shows limited commercial presence
Chemical procurement Building blocks Supplier differentiation

Recommended Application Scenarios for (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane Based on Evidence Profile


Asymmetric Catalysis with the TABO Scaffold

The (1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane core serves as the foundational chiral scaffold for the amine catalyst TABO, which demonstrates high regioselectivity in Friedländer annulations [1]. The rigid bicyclic framework, with zero rotatable bonds, locks the amine nitrogen in a defined spatial orientation, enabling predictable enantiofacial discrimination [2]. Procurement of the single (1S,5R) enantiomer ensures catalytic stereoselectivity is not compromised by the presence of the (1R,5S) antipode, which would generate opposite stereochemical outcomes.

Stereospecific Synthesis of Bioactive Molecules

Derivatives of the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane scaffold have demonstrated hypotensive and antiarrhythmic activities in rodent models [1]. The stereochemical identity at the (1S,5R) bridgehead positions influences the spatial presentation of pharmacophoric elements to biological targets. For structure-activity relationship (SAR) studies aiming to correlate stereochemistry with biological effect, the single (1S,5R) enantiomer is required; racemic material introduces confounding variables that obscure true stereochemical requirements [2].

Chiral Building Block for Medicinal Chemistry Libraries

The (1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane scaffold is a valuable chiral amine building block for constructing compound libraries with three-dimensional complexity [1]. Its conformational rigidity (0 rotatable bonds) and defined stereochemistry contribute to favorable physicochemical properties including a calculated LogP of 2.81 and polar surface area of 12.03 Ų [2] . Incorporation of this single enantiomer, rather than the racemate, avoids generating diastereomeric mixtures in subsequent synthetic steps, reducing purification burden and analytical complexity.

NMR Conformational Probe Development

The well-characterized conformational behavior of the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane system, studied by 1H and 13C NMR including DNOE and DEPT measurements, makes this scaffold suitable for developing conformational probes [1]. The (1S,5R) stereoisomer provides a defined chiral environment for studying substituent effects on amide rotamer populations in N-acyl derivatives [1]. Use of the single enantiomer eliminates the spectral complexity that would arise from a racemic mixture, simplifying interpretation of dynamic NMR experiments.

Application
Selection Property
Validation Focus
Asymmetric catalysis research
Single-enantiomer scaffold identity
Enantiofacial discrimination and catalytic selectivity review
Stereospecific SAR studies
Stereochemical-control context
Model-response interpretation; racemate confounds stereochemical attribution
Chiral building-block libraries
Conformational rigidity and defined stereochemistry
Diastereomeric purity and synthetic-step complexity review
NMR conformational probe development
Well-characterized bicyclic NMR behavior
Spectral simplification vs. racemic mixture; amide rotamer studies

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